molecular formula C10H12N4 B1426475 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1224047-98-6

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1426475
CAS RN: 1224047-98-6
M. Wt: 188.23 g/mol
InChI Key: SWTXBBBVYPJCRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine”, has been reported in the literature. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The pyridyl and pyrazole rings are nearly coplanar, allowing the formation of an intramolecular N—H N hydrogen bond .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is utilized in the synthesis of a series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. This synthesis is performed in ionic liquid without any catalyst, highlighting an environmentally benign procedure with high yields under mild conditions (Shi, Zhou, & Liu, 2010).

Domino Reactions for Pyrazolo[3,4-b]pyridines

The compound is also central in L-proline-catalyzed domino reactions, leading to the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. This process is notable for its use of green catalysts, representing an advancement in sustainable chemical synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

Novel Multicomponent Synthesis

In a recent study, 3-methyl-1H-pyrazole-5-amine has been effectively used as an alternative to 1,3-dimethyl-6-aminouracil for synthesizing pyridine-pyrimidines. This process involves a reusable catalyst, demonstrating potential for repeated use in chemical synthesis with minimal loss of activity (Rahmani et al., 2018).

Fluorescent Sensor Development

The compound has been used in the development of novel fluorescent dyes for the detection of small inorganic cations. This application showcases its potential in the field of sensing technologies, particularly in the detection of metal ions (Mac et al., 2010).

Catalysis in Polymer Synthesis

It plays a role in the synthesis of nickel(II) catalyzed oligomerization and polymerization of ethylene, demonstrating its utility in the field of polymer science. The varying outcomes based on the catalysts and solvents used in these processes underline its versatile nature in chemical reactions (Obuah et al., 2014).

properties

IUPAC Name

5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXBBBVYPJCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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